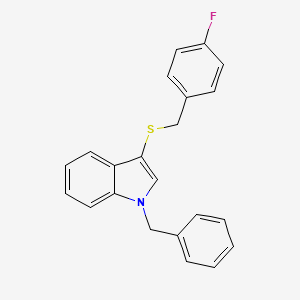

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a fluorobenzyl group, and a thioether linkage attached to the indole core.

Métodos De Preparación

The synthesis of 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl chloride, and 4-fluorobenzyl chloride.

Formation of Thioether Linkage: The indole is first reacted with benzyl chloride in the presence of a base such as sodium hydride to form 1-benzylindole.

Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioether linkage to a thiol group.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: MCF-7 Cells

A study demonstrated that treatment with this compound resulted in a 58.29-fold increase in apoptosis compared to untreated controls. The mechanism of action involves the activation of caspases and modulation of Bcl-2 family proteins, critical in regulating cell death pathways.

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding affinity of ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with key targets involved in cancer progression:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -9.5 |

| Phosphoinositide 3-Kinase (PI3K) | -8.7 |

These findings suggest that the compound could effectively inhibit these proteins, further supporting its development as an anticancer therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives similar to ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have shown broad-spectrum activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a screening study against multiple bacterial strains, the compound exhibited significant antimicrobial activity. The results indicated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a candidate for treating infections.

Anti-inflammatory Effects

Beyond its anticancer and antimicrobial properties, ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has demonstrated anti-inflammatory effects in preclinical models.

Summary of Findings

The applications of ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate span across various therapeutic areas:

| Application | Findings |

|---|---|

| Anticancer | Induces apoptosis; effective against MCF-7 cells; favorable binding to EGFR and PI3K. |

| Antimicrobial | Significant activity against multiple bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation through cytokine inhibition. |

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-benzyl-3-((4-fluorobenzyl)thio)-1H-indole can be compared with other similar compounds such as:

1-benzyl-3-(4-chlorobenzyl)thio-1H-indole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

1-benzyl-3-(4-methylbenzyl)thio-1H-indole: This compound has a methyl group instead of a fluorine atom.

1-benzyl-3-(4-nitrobenzyl)thio-1H-indole: This compound has a nitro group instead of a fluorine atom.

These similar compounds highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Propiedades

IUPAC Name |

1-benzyl-3-[(4-fluorophenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQGUWKWKSRJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.